REACTION_CXSMILES
|
CS[C:3]1[C:12]2[N:13]=[CH:14][NH:15][C:11]=2[C:10]2[N:9]=[CH:8][N:7]=[CH:6][C:5]=2[CH:4]=1.[Br:16][C:17]1[CH:18]=[C:19]([CH:21]=[CH:22][CH:23]=1)[NH2:20].[ClH:24].BrC1C=C(C=CC=1)N>CN1CCCC1=O>[ClH:24].[Br:16][C:17]1[CH:18]=[C:19]([CH:21]=[CH:22][CH:23]=1)[NH:20][C:3]1[C:12]2[N:13]=[CH:14][NH:15][C:11]=2[C:10]2[N:9]=[CH:8][N:7]=[CH:6][C:5]=2[CH:4]=1 |f:2.3,5.6|
|
Name
|
4-methylthioimidazo[4,5-h]quinazoline
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Quantity
|
0.216 g
|
Type
|
reactant
|
Smiles
|
CSC1=CC=2C=NC=NC2C2=C1N=CN2
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue is triturated with EtOH
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.BrC=1C=C(NC2=CC=3C=NC=NC3C3=C2N=CN3)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.23 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |